molecular formula C12H10N4O B1436839 5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1330756-45-0

5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B1436839
CAS No.: 1330756-45-0
M. Wt: 226.23 g/mol
InChI Key: DDSDBUWZBWJQKW-UHFFFAOYSA-N
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Description

5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is a synthetic compound with the CAS Number: 1330756-45-0 . It has a molecular weight of 226.24 and is typically stored at room temperature . The compound is a powder in its physical form .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The IUPAC name of the compound is 5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde . The InChI code is 1S/C12H10N4O/c17-7-10-6-16-12(13-8-14-16)15-11(10)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) .


Physical and Chemical Properties Analysis

The compound is a powder in its physical form . It has a molecular weight of 226.24 . The InChI code is 1S/C12H10N4O/c17-7-10-6-16-12(13-8-14-16)15-11(10)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) .

Scientific Research Applications

Biologically Significant Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, including those with structures related to 5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde, have been extensively utilized as optical sensors due to their ability to form coordination and hydrogen bonds. This property makes them suitable for sensing applications and highlights their significant biological and medicinal potential. The review by Jindal and Kaur (2021) discusses various pyrimidine-based optical sensors developed from 2005 to 2020, emphasizing their applications in both biological fields and the synthesis of optical sensors (Jindal & Kaur, 2021).

Hybrid Catalysts in Organic Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones) demonstrates the use of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. This review article by Parmar, Vala, and Patel (2023) covers all synthetic pathways for developing substituted pyrano[2,3-d]pyrimidin-2-one (thiones) derivatives through one-pot multicomponent reactions. It emphasizes the role of diverse catalysts in synthesizing lead molecules for medicinal and pharmaceutical industries, showcasing the broad applicability of pyrano[2,3-d]pyrimidine scaffolds and the innovative use of catalysts in their synthesis (Parmar, Vala, & Patel, 2023).

Antibacterial Activity of Triazole-Containing Hybrids

Triazole-containing hybrids, especially those involving 1,2,4-triazole frameworks, have shown potential in combating antibiotic-resistant strains of Staphylococcus aureus. Li and Zhang (2021) provide an updated review on the development of 1,2,4-triazole-containing hybrids with anti-S. aureus activity. These compounds have been found to exert dual or multiple antibacterial mechanisms of action, making them promising candidates for treating bacterial infections (Li & Zhang, 2021).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

The incorporation of pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials. Lipunova et al. (2018) highlight the applications of quinazoline and pyrimidine derivatives in electronic devices, luminescent elements, and photoelectric conversion elements. This review underscores the significance of these compounds in the development of materials for organic light-emitting diodes and other optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biochemical Analysis

Biochemical Properties

5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as tubulin, which is essential for cell division . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to inhibit the proliferation of cancer cells, such as MCF-7 and HCT-116, by inducing cell cycle arrest and apoptosis . It also affects cell signaling pathways, including the ERK signaling pathway, which is crucial for cell growth and survival . Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in the production of key metabolites and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as tubulin, and inhibits their activity, thereby disrupting essential cellular processes like cell division . Additionally, this compound can modulate the activity of enzymes involved in cell signaling pathways, leading to changes in gene expression and protein production . The binding interactions between this compound and these biomolecules are facilitated by its unique chemical structure, which allows for hydrogen bonding and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal storage conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as damage to healthy tissues and organs . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been found to localize in the cytoplasm and nucleus, where it can interact with key biomolecules involved in cell signaling and gene expression . The subcellular localization of this compound is critical for its biological activity and therapeutic efficacy.

Properties

IUPAC Name

5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-7-10-6-16-12(13-8-14-16)15-11(10)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSDBUWZBWJQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(NC2=NC=NN21)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 2
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 3
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 4
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 5
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 6
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde

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